1-(4-chlorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}cyclopentane-1-carboxamide
Description
This compound features a cyclopentane core substituted with a 4-chlorophenyl group and a carboxamide-linked ethoxyethyl chain terminating in a pyrazole ring. Its molecular formula is C₂₁H₂₂ClN₃O₂, with a molecular weight of 383.8713 g/mol (). Structural analogs often vary in substituents on the pyrazole, cyclopentane modifications, or linker regions, leading to divergent physicochemical and pharmacological properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(2-pyrazol-1-ylethoxy)ethyl]cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O2/c20-17-6-4-16(5-7-17)19(8-1-2-9-19)18(24)21-11-14-25-15-13-23-12-3-10-22-23/h3-7,10,12H,1-2,8-9,11,13-15H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNUMGGUHPOVQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCOCCN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities.
Mode of Action
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy.
Biological Activity
1-(4-chlorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}cyclopentane-1-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound features a cyclopentane core with a carboxamide group, a chlorophenyl moiety, and a pyrazole-containing ethoxy side chain. This unique structure contributes to its biological activity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds related to this compound. For instance, derivatives with similar structural motifs have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, derivatives have demonstrated significant inhibition of acetylcholinesterase (AChE) and urease. In studies, some compounds exhibited IC50 values as low as 1.13 µM against urease, indicating potent enzyme inhibition that could lead to therapeutic applications in treating conditions like hypertension and peptic ulcers .
Anticancer Potential
Research indicates that compounds with similar structures may possess anticancer properties. The presence of the pyrazole ring is particularly noteworthy, as pyrazole derivatives are known for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Study 1: Antibacterial Efficacy
In a study assessing the antibacterial activity of synthesized compounds, derivatives structurally related to this compound were tested against multiple bacterial strains. The results indicated that compounds with the chlorophenyl group showed enhanced activity compared to those without it, suggesting that this moiety plays a critical role in antimicrobial efficacy .
Study 2: Enzyme Inhibition Assays
Another study focused on enzyme inhibition demonstrated that certain derivatives exhibited strong AChE inhibitory activity. The testing involved measuring absorbance changes in reaction mixtures containing the enzyme and various concentrations of the test compounds. Results showed that some compounds significantly inhibited AChE activity, highlighting their potential as therapeutic agents for neurodegenerative diseases .
Data Tables
Comparison with Similar Compounds
1-(4-Chlorophenyl)-N-{2-[4-(Furan-2-yl)-1H-pyrazol-1-yl]ethyl}cyclopentane-1-carboxamide (BG14433)
- Molecular Formula : C₂₁H₂₂ClN₃O₂
- Molecular Weight : 383.8713 g/mol
- Key Difference : The pyrazole ring is substituted with a furan-2-yl group instead of an ethoxyethyl chain.
1-(4-Chlorophenyl)-N-[2-(2-Methyl-2-propanyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide
- Molecular Formula : C₂₁H₂₆ClN₃OS
- Molecular Weight : 403.969 g/mol
- Key Difference: Incorporation of a thieno[3,4-c]pyrazole system with a sulfur atom and a tert-butyl (2-methyl-2-propanyl) group.
- The tert-butyl group increases hydrophobicity, which might improve membrane permeability but reduce aqueous solubility .
N-[2-({[1-(4-Chlorophenyl)-1H-Pyrazol-3-yl]oxy}methyl)phenyl]-N-Methoxy-hydrazinecarboxamide
- Molecular Formula: Not explicitly provided ().
- Key Difference : Features a hydrazinecarboxamide group and a methoxy-substituted phenyl linker.
- The methoxy group could modulate metabolic stability by resisting oxidative degradation .
1-(4-Chlorophenyl)-N-[2-(2-Methylindol-1-yl)ethyl]cyclopentane-1-carboxamide
- Molecular Formula: Not explicitly provided ().
- Key Difference : Replaces the pyrazole with a 2-methylindole moiety.
- Implications : The indole ring’s bulkiness and aromaticity may enhance π-π stacking interactions with hydrophobic binding pockets. However, increased lipophilicity could reduce solubility .
Research Implications and Limitations
While structural variations are well-documented, direct comparative pharmacological data (e.g., IC₅₀, bioavailability) are absent in the provided evidence. Hypotheses are based on general structure-activity relationship (SAR) principles:
- Pyrazole vs. Indole/Thieno-Pyrazole: Pyrazole derivatives may favor kinase inhibition (common pyrazole targets), whereas indole/thieno systems might target GPCRs or ion channels.
- Linker Modifications : Ethoxyethyl chains (target compound) balance flexibility and solubility, while rigid linkers (e.g., furan) may restrict conformational freedom.
Further studies should prioritize synthesizing these analogs and evaluating their binding affinities, metabolic stability, and toxicity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
